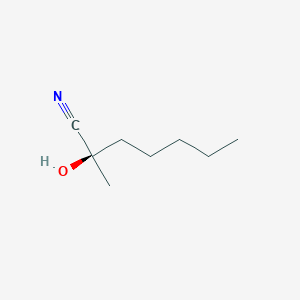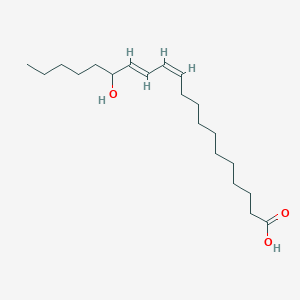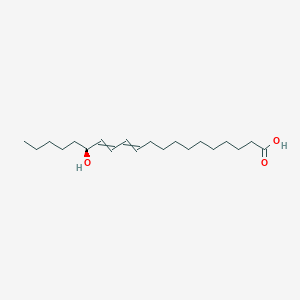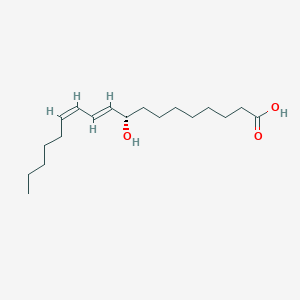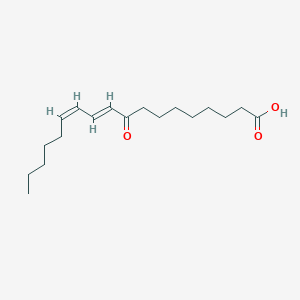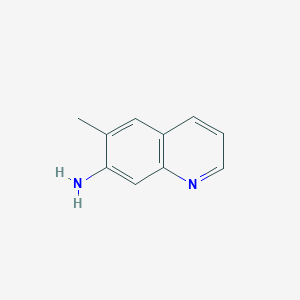
7-Amino-6-metilquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylquinolin-7-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives, including 6-Methylquinolin-7-amine, are known for their diverse biological activities and are widely used in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Methylquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Quinoline derivatives, including 6-Methylquinolin-7-amine, are investigated for their potential therapeutic properties, such as antimalarial and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinolin-7-amine typically involves the modification of quinoline derivatives. One common method is the reduction of 6-Methylquinolin-7-nitro, which can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Another approach involves the nucleophilic substitution of 6-Methylquinolin-7-chloro with ammonia or an amine .
Industrial Production Methods: Industrial production of 6-Methylquinolin-7-amine may involve large-scale hydrogenation processes or continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon or platinum oxide are employed.
Substitution: Ammonia or primary amines are typical nucleophiles used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mecanismo De Acción
The exact mechanism of action of 6-Methylquinolin-7-amine is not fully understood. it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular function. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Comparación Con Compuestos Similares
Quinoline: The parent compound of 6-Methylquinolin-7-amine, known for its broad range of biological activities.
8-Quinolinamine: Another quinoline derivative with significant antimicrobial properties.
2-Chloroquinoline: Known for its use in the synthesis of antimalarial drugs.
Uniqueness: 6-Methylquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and amine group at the 7-position make it a valuable intermediate for the synthesis of various bioactive compounds .
Propiedades
IUPAC Name |
6-methylquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUGIWAYGTPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)




